1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
Description
1-[(2,6-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a pyrazole derivative featuring a 2,6-dichlorobenzyloxy group at position 1, a methyl group at position 4, and phenyl substituents at positions 3 and 3. Its fully unsaturated pyrazole core distinguishes it from partially saturated dihydropyrazoline analogs.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-4-methyl-3,5-diphenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O/c1-16-22(17-9-4-2-5-10-17)26-27(23(16)18-11-6-3-7-12-18)28-15-19-20(24)13-8-14-21(19)25/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCWNBPDOELNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,6-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C23H18Cl2N2O
- Molar Mass : 409.30782 g/mol
- CAS Number : [Not specified in provided data]
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes:
- Muscarinic Receptor Antagonism : It has been noted for its role as a muscarinic receptor antagonist, particularly affecting M3 muscarinic acetylcholine receptors. This action can be beneficial in treating respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and rhinitis by inhibiting bronchoconstriction and mucus secretion .
- Anticancer Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and cervical (HeLa) cancer cells .
Biological Activity Overview
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of pyrazole derivatives, including this compound against human tumor cell lines. The results indicated that compounds induced apoptosis and significantly inhibited cell migration and clonogenic survival in MCF-7 cells. Flow cytometry analysis revealed that these compounds arrested the cell cycle at the G1 phase by downregulating cyclin D2 and CDK2 levels, leading to increased apoptosis markers such as DNA fragmentation .
Case Study 2: Respiratory Diseases
In a clinical context, the compound was included in a pharmaceutical combination aimed at treating respiratory conditions associated with muscarinic receptor activity. The combination demonstrated improved efficacy in managing symptoms of COPD compared to standard treatments alone .
Comparison with Similar Compounds
Research Findings and Implications
- Binding Interactions : The 2,6-dichloro substitution in collagenase inhibitors () correlates with tighter hydrogen bonds, suggesting the target compound’s dichlorobenzyl group may optimize similar interactions in enzyme binding pockets .
- Synthetic Considerations : Introducing the dichlorobenzyloxy group likely involves nucleophilic substitution, as seen in Isoconazole synthesis (). However, the target’s bulkier 3,5-diphenyl groups may require advanced regioselective strategies .
- Stability and Reactivity : The pyrazole core’s aromaticity enhances thermal stability compared to dihydropyrazolines, which are more prone to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
